molecular formula C27H29N3O2 B12775259 3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone CAS No. 90494-53-4

3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone

Cat. No.: B12775259
CAS No.: 90494-53-4
M. Wt: 427.5 g/mol
InChI Key: FGTKAMAKBPKOGI-UHFFFAOYSA-N
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Description

3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound with a unique structure that includes a piperazine ring, a methylphenyl group, and an isobenzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as nucleophilic substitution, amination, and cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is unique due to its combination of structural features, including the piperazine ring and isobenzofuranone moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

90494-53-4

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

3-[2-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C27H29N3O2/c1-20-8-2-7-13-25(20)30-18-16-29(17-19-30)15-14-21-9-3-6-12-24(21)28-26-22-10-4-5-11-23(22)27(31)32-26/h2-13,26,28H,14-19H2,1H3

InChI Key

FGTKAMAKBPKOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=C3NC4C5=CC=CC=C5C(=O)O4

Origin of Product

United States

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